21-Dehydro Prednisolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNNTPJBKBRSIB-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 21-Dehydro Prednisolone: Structure, Properties, and Analytical Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

21-Dehydro Prednisolone is a steroid molecule closely related to the well-known synthetic glucocorticoid, Prednisolone.[1][2] It is primarily recognized as a significant impurity and a metabolite of Prednisolone.[3][4] As such, its characterization and control are critical in the pharmaceutical manufacturing of Prednisolone to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound, offering a crucial resource for professionals in quality control, analytical development, and steroid research.

Chemical Identity and Structure

The defining structural feature of this compound is the oxidation of the C21 hydroxyl group of Prednisolone to an aldehyde functional group. This modification significantly alters its chemical properties while retaining the core pregnane steroid skeleton responsible for glucocorticoid activity.

-

IUPAC Name : (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al[5][6]

-

Synonyms : 21-Dehydroprednisolone, 2-((8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde[7]

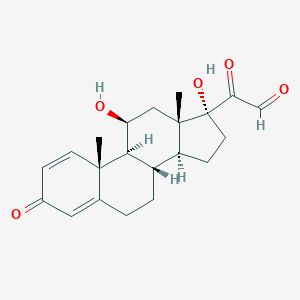

Structural Visualization

The chemical structure of this compound is depicted below, highlighting the steroidal rings and the characteristic aldehyde group at the C21 position.

Caption: 2D structure of this compound.

Computational Chemistry Identifiers

For cheminformatics and modeling applications, the following identifiers are provided:

-

SMILES : C[C@]12C[C@H]3[C@@H]1CC[C@]2(O)C(=O)C=O[3]

-

InChI : InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1[3][9]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and analysis.

| Property | Description | Reference |

| Appearance | Off-white solid | [5] |

| Solubility | Soluble in Methanol (USP/EP Diluent) | [5] |

| Purity by HPLC | Typically ≥98% | [5] |

| Storage | Recommended storage at 2-8°C in a refrigerator | [7] |

| Melting Point | Not available | [5] |

Synthesis and Relationship to Prednisolone

This compound is not typically synthesized as a primary therapeutic agent but rather arises as a degradation product or a synthetic impurity during the production of Prednisolone. The synthesis of Prednisolone itself can be achieved through chemical or microbiological routes.

-

Chemical Synthesis : One common chemical pathway involves the dibromination of a hydrocortisone precursor at the C2 and C4 positions, followed by dehydrobromination to introduce the double bonds in the A-ring, ultimately yielding Prednisolone acetate.[10][11]

-

Microbiological Synthesis : A more efficient and "greener" method is the microbiological dehydrogenation of hydrocortisone at the C1-C2 bond using microorganisms like Corynebacterium simplex or various Rhodococcus strains.[10][12]

The formation of this compound occurs via the oxidation of the 21-hydroxyl group of Prednisolone. This can happen during synthesis if oxidizing conditions are not carefully controlled or during storage as a degradation pathway.

Caption: Conceptual workflow of Prednisolone synthesis and impurity formation.

Analytical Characterization

Accurate detection and quantification of this compound are paramount for the quality control of Prednisolone active pharmaceutical ingredients (APIs) and finished products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) methods are widely employed for the analysis of Prednisolone and its related substances, including this compound.[13] These methods offer high resolution and sensitivity, allowing for the separation of structurally similar steroids.

Exemplary Protocol: RP-HPLC for Prednisolone and Related Substances

Causality: This protocol is based on established methods for corticosteroid analysis.[13][14][15] The choice of a C18 column provides excellent hydrophobic retention for the steroid backbone. A gradient elution is necessary to resolve closely eluting impurities from the main Prednisolone peak. UV detection at 254 nm is effective due to the conjugated ketone chromophore in the A-ring of the steroid.

-

Chromatographic System :

-

Mobile Phase :

-

Sample Preparation :

-

Accurately weigh and dissolve the Prednisolone sample in a suitable solvent, such as methanol or the mobile phase.[14]

-

Sonicate briefly to ensure complete dissolution.

-

Dilute to the desired concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

-

-

Analysis :

-

Inject the prepared standard and sample solutions.

-

Identify the this compound peak based on its retention time relative to a qualified reference standard.

-

Quantify the impurity using the peak area, typically against a diluted standard of the main component (Prednisolone) or an impurity-specific standard if available.

-

Biological Activity and Mechanism of Action

As a derivative of Prednisolone, the biological activity of this compound is expected to be mediated through the same pathways, although its potency may differ. Prednisolone is the active metabolite of Prednisone and functions as a potent glucocorticoid.[16][17][18]

Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action for glucocorticoids like Prednisolone involves binding to and activating the cytosolic Glucocorticoid Receptor (GR).[19][20]

-

Receptor Binding : The steroid diffuses across the cell membrane and binds to the GR in the cytoplasm.

-

Nuclear Translocation : Upon binding, the GR-steroid complex translocates into the nucleus.

-

Gene Transcription Modulation : Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes.

-

Transactivation : It increases the synthesis of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[19]

-

Transrepression : It suppresses the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, interleukins) and adhesion molecules.[19]

-

This dual action results in the potent anti-inflammatory and immunosuppressive effects for which glucocorticoids are known.[18][21]

Caption: General mechanism of glucocorticoid receptor action.

Applications in Pharmaceutical Development

The primary application of this compound is not as a therapeutic agent itself, but as a critical tool in the pharmaceutical industry.

-

Reference Standard : It serves as a certified reference standard for the identification and quantification of this specific impurity in Prednisolone drug substance and drug products.[6]

-

Analytical Method Validation : It is used during the development and validation of analytical methods (AMV) to ensure that the method is specific, accurate, and capable of separating the impurity from the active ingredient and other related substances.[6]

-

Quality Control (QC) : In routine QC testing, it is used to confirm the identity of impurity peaks and to ensure that batches of Prednisolone meet the stringent purity requirements set by pharmacopeias and regulatory agencies.[6]

Conclusion

This compound, while primarily known as an impurity of Prednisolone, is a molecule of significant importance in the field of pharmaceutical sciences. A thorough understanding of its chemical structure, properties, and analytical behavior is essential for ensuring the quality, safety, and efficacy of Prednisolone-based therapies. Its role as a reference standard in analytical chemistry underscores the critical need for well-characterized impurities in modern drug development and manufacturing.

References

- Allmpus. (n.d.). prednisolone 21-dehydro. Allmpus - Research and Development.

- ChemWhat. (n.d.). 21 Dehydro Prednisolone CAS#: 22420-16-2. ChemWhat.

- Pharmaffiliates. (n.d.). CAS No : 22420-16-2 | Product Name : this compound. Pharmaffiliates.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- LGC Standards. (n.d.). This compound. LGC Standards.

- Simson Pharma Limited. (n.d.). This compound | CAS No- 22420-16-2. Simson Pharma Limited.

-

National Center for Biotechnology Information. (n.d.). Prednisone-21-aldehyde. PubChem. Retrieved from [Link]

- Pharmacy Freak. (2025, October 16). Prednisolone Chemical Structure. Pharmacy Freak.

-

National Center for Biotechnology Information. (n.d.). Prednisone. PubChem. Retrieved from [Link]

-

Costa, S., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(22), 5462. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Dehydro Prednisolone. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Androgen backdoor pathway. Wikipedia. Retrieved from [Link]

-

Drugs.com. (2024, August 16). Prednisone vs Prednisolone - What's the difference?. Drugs.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of prednisolone starting from.... ResearchGate. Retrieved from [Link]

-

Krmelj, V., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7853–7862. Retrieved from [Link]

-

BuzzRx. (2023, April 10). Prednisone vs Prednisolone: What's the Difference?. BuzzRx. Retrieved from [Link]

-

Paul-Clark, M. J., et al. (2002). 21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties. British Journal of Pharmacology, 136(4), 511–518. Retrieved from [Link]

- Aljabari, F. I. (2025, September 30). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Analytical Methods in Environmental Chemistry Journal.

-

SingleCare. (2025, December 19). Prednisolone vs. prednisone: Differences, similarities, and which is better. SingleCare. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Prednisolone?. Patsnap Synapse. Retrieved from [Link]

-

Veeprho. (n.d.). Prednisolone 21-Dehydro | CAS 22420-16-2. Veeprho. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem. Retrieved from [Link]

-

Deranged Physiology. (2023, December 21). Pharmacology of corticosteroids. Deranged Physiology. Retrieved from [Link]

-

Verywell Health. (2025, October 21). The Differences Between Prednisone and Prednisolone. Verywell Health. Retrieved from [Link]

- ECronicon. (2016, April 5). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. ECronicon.

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Corticosteroids—Mechanisms of Action in Health and Disease. Rheumatic Disease Clinics of North America, 42(1), 15–31. Retrieved from [Link]

Sources

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. mybiosource.com [mybiosource.com]

- 5. allmpus.com [allmpus.com]

- 6. chemwhat.com [chemwhat.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C21H26O5 | CID 13313070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prednisolone synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. amecj.com [amecj.com]

- 15. ecronicon.net [ecronicon.net]

- 16. drugs.com [drugs.com]

- 17. Prednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]

- 18. The Differences Between Prednisone and Prednisolone [verywellhealth.com]

- 19. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 20. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. derangedphysiology.com [derangedphysiology.com]

21-Dehydro Prednisolone CAS number 22420-16-2

An In-Depth Technical Guide to 21-Dehydro Prednisolone (CAS 22420-16-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 22420-16-2), a critical related substance of the synthetic glucocorticoid, Prednisolone. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, formation pathways, analytical methodologies, and biological significance of this compound. By synthesizing technical data with practical insights, this guide serves as an essential resource for quality control, stability testing, and impurity profiling in the pharmaceutical development of Prednisolone-based therapeutics.

Introduction: The Significance of a Prednisolone-Related Compound

Prednisolone is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1] It is the active metabolite of Prednisone, which is converted in the liver to Prednisolone to exert its therapeutic effects.[2][3][4] The efficacy and safety of any pharmaceutical product are contingent upon the purity of the active pharmaceutical ingredient (API). Consequently, the identification, characterization, and control of related substances—impurities arising from synthesis or degradation—are paramount during drug development and manufacturing.

This compound, chemically named (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al, is a key impurity and potential degradation product of Prednisolone.[5][6][7] Its structure is distinguished from the parent molecule by the oxidation of the C21 primary alcohol to an aldehyde. The presence of this aldehyde functional group can have implications for product stability, efficacy, and safety, making its monitoring and control a regulatory requirement. This guide provides the foundational knowledge required to understand and manage this compound in a research and development setting.

Physicochemical Profile and Structural Elucidation

Accurate characterization is the cornerstone of managing any pharmaceutical impurity. The fundamental properties of this compound are summarized below.

Key Properties

Quantitative and qualitative data for this compound have been compiled from various authoritative sources.[5][6][8][9]

| Property | Value | Source(s) |

| CAS Number | 22420-16-2 | [5][6][8][9] |

| Molecular Formula | C₂₁H₂₆O₅ | [5][6][8] |

| Molecular Weight | 358.43 g/mol | [5][6][9] |

| IUPAC Name | (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al | [5][6][10] |

| Synonyms | 21-Dehydroprednisolone, Prednisolone Aldehyde, Prednisolone Impurity J | [7][8][9] |

| Appearance | Off-white solid | [5] |

| Solubility | Soluble in Methanol | [5] |

| Storage | 2-8°C Refrigerator | [9] |

Structural Relationship to Prednisolone

The structural difference between Prednisolone and its 21-dehydro derivative is the oxidation state at the C21 position. This seemingly minor modification from a hydroxyl group to an aldehyde is significant, as it alters the molecule's polarity, reactivity, and potential for interaction with biological targets.

Caption: Structural transformation from Prednisolone to this compound.

Formation Pathways: Synthesis and Degradation

Understanding the origin of an impurity is crucial for developing control strategies. This compound is primarily formed through the oxidation of Prednisolone, a process that can occur both during synthesis and upon storage.

Synthesis Context

The synthesis of Prednisolone often starts from hydrocortisone, involving a microbiological dehydrogenation step to introduce the C1-C2 double bond.[11][12] Alternatively, chemical routes involving bromination and dehydrobromination can be employed.[12][13] During the final stages of synthesis or purification, oxidative conditions can inadvertently lead to the formation of the 21-aldehyde.

Degradation Pathway

Corticosteroids with a 1,3-dihydroxyacetone side chain are known to be susceptible to degradation.[14] Oxidative stress is a primary driver for the formation of 21-dehydro impurities from corticosteroids like hydrocortisone and desonide.[14] This suggests that this compound is a likely degradant in Prednisolone formulations, particularly under conditions that promote oxidation (e.g., presence of oxidizing agents, exposure to light, or inappropriate pH). Its formation is a critical parameter to monitor in stability studies.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the quality control of Prednisolone API and finished products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying Prednisolone from its related substances.

Recommended HPLC Protocol

The following protocol is a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method adapted from established principles for corticosteroid analysis.[15][16] The causality behind the choices is rooted in the physicochemical nature of the analytes: the C18 stationary phase provides effective separation for these moderately polar steroids, while the gradient elution ensures resolution of closely related impurities.

Objective: To separate and quantify this compound from Prednisolone and other potential impurities.

Step-by-Step Methodology:

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

-

-

Chromatographic Conditions:

-

Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) or equivalent.[15] Rationale: A C18 column provides the necessary hydrophobic interaction for retaining and separating steroid structures.

-

Mobile Phase A: A filtered and degassed mixture of acetonitrile, tetrahydrofuran, and water (e.g., 15:10:75 v/v/v).[15] Rationale: The organic modifiers (acetonitrile, THF) control the retention, while water provides the polar component. THF can improve peak shape for steroids.

-

Mobile Phase B: A filtered and degassed mixture of acetonitrile and water (e.g., 80:20 v/v).[15]

-

Gradient Program:

-

0-15 min: 100% Mobile Phase A

-

15-20 min: Linearly ramp to 100% Mobile Phase B

-

20-25 min: Hold at 100% Mobile Phase B

-

25-30 min: Return to 100% Mobile Phase A and equilibrate.

-

Rationale: A gradient is crucial for eluting late-eluting impurities and ensuring a clean baseline for subsequent injections.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.[16] Rationale: This wavelength corresponds to the strong UV absorbance of the α,β-unsaturated ketone chromophore present in the steroid A-ring.

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Prednisolone API or crushed tablet powder in the same solvent to a known concentration (e.g., 1 mg/mL).

-

Self-Validation Check: Ensure complete dissolution. Filter solutions through a 0.45 µm filter to prevent column blockage.

-

-

Analysis and Quantification:

-

Inject the standard solution to determine the retention time and response factor for this compound.

-

Inject the sample solution. Identify the this compound peak based on its retention time relative to the standard.

-

Quantify the impurity using the area percent method or by comparison to the certified standard, adhering to regulatory guidelines for impurity calculations.

-

Confirmatory Analysis (Structure Verification)

While HPLC is used for quantification, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the initial identification and structural confirmation of impurities.[6][14] Commercial suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis including ¹H-NMR, Mass, and HPLC data to confirm identity and purity.[6]

Caption: A typical analytical workflow for impurity identification and control.

Biological and Pharmacological Context

The biological activity of this compound is not well-characterized in public literature, but its significance lies in its relationship to the pharmacologically active Prednisolone.

The Prednisone-Prednisolone Axis

Prednisone is a prodrug that is biologically inert until it undergoes metabolic activation.[4][] In the liver, the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) reduces the C11-keto group of Prednisone to a C11-hydroxyl group, forming the active drug, Prednisolone.[2][18] Prednisolone then exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GRs).[19][20] This binding modulates the transcription of genes involved in the inflammatory response, suppressing pro-inflammatory cytokines and enhancing anti-inflammatory proteins.[19][21]

Caption: Metabolic activation of Prednisone and the position of this compound.

Implications of the C21-Aldehyde

The modification of the C21-hydroxyl group is known to significantly impact the pharmacokinetic profile of corticosteroids.[22] Aldehydes are generally more reactive than alcohols and can potentially form adducts with proteins or other biological molecules. While the specific activity of this compound is not established, its status as an impurity necessitates strict control to ensure that the therapeutic action is solely attributable to the intended API, Prednisolone, and to mitigate any potential risks associated with an uncharacterized related substance.

Conclusion and Future Perspectives

This compound (CAS 22420-16-2) is a principal related substance of Prednisolone, arising from oxidative processes. For scientists and professionals in drug development, it serves as a critical quality attribute that must be monitored and controlled. Its primary role in the pharmaceutical industry is that of a reference standard used to validate analytical methods and ensure the purity, stability, and safety of Prednisolone products.[23][24] A thorough understanding of its properties, formation, and analysis, as outlined in this guide, is fundamental to the successful development and lifecycle management of this important class of anti-inflammatory drugs.

References

-

prednisolone 21-dehydro. (n.d.). Allmpus - Research and Development. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

MSDS - 21 Dehydro Prednisolone. (n.d.). KM Pharma Solution Private Limited. Retrieved January 14, 2026, from [Link]

-

21 Dehydro Prednisolone Impurity | CAS NO-22420-16-2. (n.d.). SynThink Research Chemicals. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Prednisone vs Prednisolone - What's the difference? (2024, August 16). Drugs.com. Retrieved January 14, 2026, from [Link]

-

Prednisolone Impurities. (n.d.). SynZeal. Retrieved January 14, 2026, from [Link]

-

Prednisolone 21-Dehydro | CAS 22420-16-2. (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]

-

Prednisone vs Prednisolone: What's the Difference? (2023, April 10). BuzzRx. Retrieved January 14, 2026, from [Link]

-

Sulaiman, A., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11, 165-191. Retrieved from [Link]

-

Prednisolone vs. prednisone: Differences, similarities, and which is better. (2025, December 19). SingleCare. Retrieved January 14, 2026, from [Link]

-

Degradation of Desonide 21 dehydro impurity chromatogram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Lee, H. J., et al. (1990). Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study. J Pharmacol Exp Ther, 254(3), 904-910. Retrieved from [Link]

-

The Differences Between Prednisone and Prednisolone. (2025, October 21). Verywell Health. Retrieved January 14, 2026, from [Link]

-

Prednisone vs. Prednisolone Side Effects, Dosage & Uses. (n.d.). MedicineNet. Retrieved January 14, 2026, from [Link]

-

21 Dehydro Prednisolone CAS#: 22420-16-2. (n.d.). ChemWhat. Retrieved January 14, 2026, from [Link]

-

Costa, S., et al. (2021). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 26(21), 6663. Retrieved from [Link]

-

PubChem. (n.d.). Prednisone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Synthesis of prednisolone starting from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Orr, J. C., & Monder, C. (1975). The stereospecificity of the enzymic reduction of 21-dehydrocortisol by NADH. Journal of Biological Chemistry, 250(19), 7547-7553. Retrieved from [Link]

-

De Klerck, K., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7851-7859. Retrieved from [Link]

-

Paul-Clark, M. J., et al. (2002). 21-NO-prednisolone is a novel nitric oxide-releasing derivative of prednisolone with enhanced anti-inflammatory properties. British Journal of Pharmacology, 136(4), 510-518. Retrieved from [Link]

-

Aljabari, F. I. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Analytical Methods in Environmental Chemistry Journal, 8(3). Retrieved from [Link]

- Method for preparing 16 a-hydroxy prednisolone product. (2021). Google Patents.

-

What is the mechanism of Prednisolone? (2024, July 17). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

-

Pharmacology of corticosteroids. (2023, December 21). Deranged Physiology. Retrieved January 14, 2026, from [Link]

-

Earp, J. C., et al. (2016). Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats. Drug Metabolism and Disposition, 44(9), 1466-1477. Retrieved from [Link]

-

Clinical Pharmacokinetics of Prednisone and Prednisolone. (n.d.). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Prednisolone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Meno-Tetang, G. M., & Jusko, W. J. (2001). PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DEHYDROEPIANDRO-STERONE AND PREDNISOLONE IN THE RAT. Methods and findings in experimental and clinical pharmacology, 23(1), 15-23. Retrieved from [Link]

-

Frey, B. M., & Frey, F. J. (1990). Clinical Pharmacokinetics of Prednisone and Prednisolone. Clinical Pharmacokinetics, 19(2), 126-146. Retrieved from [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2016). Corticosteroids-Mechanisms of Action in Health and Disease. Rheumatic diseases clinics of North America, 42(1), 15-31. Retrieved from [Link]

Sources

- 1. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Prednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]

- 4. The Differences Between Prednisone and Prednisolone [verywellhealth.com]

- 5. allmpus.com [allmpus.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. veeprho.com [veeprho.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. kmpharma.in [kmpharma.in]

- 11. Prednisolone synthesis - chemicalbook [chemicalbook.com]

- 12. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. amecj.com [amecj.com]

- 18. PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DEHYDROEPIANDRO-STERONE AND PREDNISOLONE IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 20. derangedphysiology.com [derangedphysiology.com]

- 21. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Prednisolone Impurities | SynZeal [synzeal.com]

- 24. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to the Synthesis of (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al, a corticosteroid derivative of significant interest in medicinal chemistry and drug development. The document delves into the strategic considerations for the selective oxidation of the C21 primary alcohol of the readily available precursor, prednisolone. It further explores the nuances of various synthetic methodologies, characterization techniques, and the inherent stability of the target aldehyde.

Introduction: The Significance of Corticosteroid-21-aldehydes

Corticosteroids are a class of steroid hormones indispensable in treating a wide array of inflammatory and autoimmune conditions. The biological activity of these compounds is intricately linked to their molecular structure. Modifications at various positions of the steroid nucleus can profoundly impact their potency, receptor selectivity, and metabolic profile. The target molecule, (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al, also known as prednisolone-21-aldehyde, represents a key derivative where the C21 primary alcohol of prednisolone is oxidized to an aldehyde. This functional group transformation opens avenues for the synthesis of novel prodrugs and derivatives through subsequent chemical modifications.

Corticosteroid-21-aldehydes are also recognized as metabolites of their parent compounds and can exhibit unique biological properties. Understanding their synthesis is crucial for both the development of new chemical entities and for studying the metabolic pathways of existing corticosteroid drugs.

Retrosynthetic Analysis and Strategic Considerations

The most direct and logical synthetic approach to (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al commences with the commercially available and structurally similar corticosteroid, prednisolone. The core challenge of this synthesis lies in the selective oxidation of the primary alcohol at the C21 position without affecting the other sensitive functional groups within the prednisolone molecule, namely the secondary alcohol at C11, the tertiary alcohol at C17, and the α,β-unsaturated ketone in the A-ring.

Key Strategic Considerations:

-

Chemoselectivity: The chosen oxidizing agent must exhibit high selectivity for the primary C21 alcohol over the secondary C11 alcohol.

-

Mild Reaction Conditions: To prevent degradation of the sensitive steroid nucleus and the newly formed aldehyde, the reaction should proceed under mild, preferably neutral or slightly acidic, conditions.

-

Avoidance of Over-oxidation: The oxidation must be controlled to prevent the formation of the corresponding carboxylic acid at C21.

-

Stability of the Product: Steroid-21-aldehydes can be unstable, particularly in aqueous and alkaline environments, where they may undergo degradation via pathways like the Mattox rearrangement to form enol aldehydes.[1] Therefore, the workup and purification procedures must be carefully designed to maintain the integrity of the product.

Synthetic Methodologies for the Selective Oxidation of Prednisolone

Several modern oxidation methods are well-suited for the selective conversion of primary alcohols to aldehydes and can be effectively applied to the synthesis of prednisolone-21-aldehyde. This guide will detail three prominent and reliable methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and oxidation with Pyridinium Chlorochromate (PCC).

Swern Oxidation

The Swern oxidation is a powerful and widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (TEA).[5]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is conducted at very low temperatures (-78 °C) to control the reactivity of the intermediates and prevent side reactions.

-

Activator: Oxalyl chloride is used to activate DMSO, forming the reactive electrophilic species.

-

Hindered Base: Triethylamine acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction that forms the aldehyde.

Experimental Protocol: Swern Oxidation of Prednisolone

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.

-

Activator Addition: A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is added dropwise to a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of prednisolone (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. The mixture is stirred for 30-45 minutes.

-

Base Addition and Quenching: Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature over 45 minutes.

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6][7][8]

Causality Behind Experimental Choices:

-

Neutral Conditions: The reaction proceeds under neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.[6]

-

High Selectivity: DMP exhibits excellent chemoselectivity for the oxidation of primary alcohols.

-

Room Temperature Reaction: The oxidation can often be carried out at room temperature, simplifying the experimental setup.[7]

Experimental Protocol: Dess-Martin Periodinane Oxidation of Prednisolone

-

Preparation: To a solution of prednisolone (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, Dess-Martin periodinane (1.2-1.5 equivalents) is added in one portion at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the target aldehyde.

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate is a milder alternative to other chromium-based oxidizing agents and is effective for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[9]

Causality Behind Experimental Choices:

-

Mild Acidity: PCC is a slightly acidic reagent, and the reaction is typically buffered with an acid scavenger like pyridine or sodium acetate to protect acid-sensitive substrates.

-

Aprotic Solvent: The reaction is carried out in an a-protic solvent, such as dichloromethane, to prevent the formation of the hydrate of the aldehyde, which could be further oxidized.

Experimental Protocol: Pyridinium Chlorochromate Oxidation of Prednisolone

-

Preparation: A suspension of pyridinium chlorochromate (1.5-2.0 equivalents) and powdered molecular sieves (or Celite) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Substrate Addition: A solution of prednisolone (1.0 equivalent) in anhydrous DCM is added to the suspension.

-

Reaction Monitoring: The mixture is stirred at room temperature and monitored by TLC.

-

Workup: Upon completion of the reaction, the mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium byproducts.

-

Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired product.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Figure 1: Overview of synthetic routes from Prednisolone.

Figure 2: Simplified mechanism of the Swern Oxidation.

Characterization and Stability

The successful synthesis of (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al must be confirmed through rigorous analytical characterization.

Table 1: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Appearance of a characteristic aldehyde proton signal (δ 9.5-10.0 ppm). Disappearance of the C21 methylene proton signals of prednisolone. |

| ¹³C NMR | Appearance of a downfield aldehyde carbon signal (δ ~200 ppm). |

| IR Spectroscopy | A characteristic C=O stretching vibration for the aldehyde at ~1720-1740 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |

| Purity (HPLC) | A single major peak with high purity. |

Stability Considerations:

Corticosteroid-21-aldehydes are known to be sensitive molecules. They are particularly susceptible to degradation in both acidic and alkaline conditions.[1] Under acidic conditions, they can undergo a Mattox rearrangement to form enol aldehydes. In alkaline solutions, other degradation pathways may be initiated. Therefore, it is recommended to handle and store the purified product in a neutral, anhydrous environment at low temperatures to minimize degradation.

Conclusion

The synthesis of (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al from prednisolone is a feasible transformation that hinges on the selection of a mild and chemoselective oxidizing agent. Modern synthetic methods such as the Swern oxidation, Dess-Martin periodinane oxidation, and PCC oxidation provide reliable routes to this target compound. Careful control of reaction conditions and purification procedures is paramount to ensure high purity and to mitigate the inherent instability of the aldehyde product. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and handle this important corticosteroid derivative.

References

-

Parish, E. J., & Li, S. (1987). Allylic Oxidation of Δ5-Steroids with Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC). Synthetic Communications, 17(10), 1227-1233. [Link]

-

Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 4155–4156. [Link]

-

Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]

-

Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297-572. [Link]

-

Dekker, D., & Beijnen, J. H. (1979). Stability of corticosteroids under anaerobic conditions. International Journal of Pharmaceutics, 2(4), 281-290. [Link]

-

Li, S. H., & Li, T. S. (1998). Steroidal 5-en-3-ones, intermediates of the transformation of steroidal 5-en-3 beta-ols to steroidal 4-en-3,6-diones oxidized by pyridinium dichromate and pyridinium chlorochromate. Steroids, 63(2), 76–79. [Link]

-

Monder, C., & Oh, S. W. (1976). Synthesis of corticosteroid derivatives containing the 20.beta.-Ol-21-al side chain. The Journal of Organic Chemistry, 41(18), 3097-3101. [Link]

-

Monder, C., & Purkaystha, A. R. (1977). 20beta-Hydroxysteroid oxidoreductase. Kinetics and binding of corticosteroids and corticosteroid-21-aldehydes. The Journal of Biological Chemistry, 252(1), 223-229. [Link]

-

Wu, Y., & Sun, Y. P. (2006). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 173-180. [Link]

Sources

- 1. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Dess–Martin Periodinane [merckmillipore.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

The Enigmatic Impurity: A Technical Guide to the Biological Significance of 21-Dehydro Prednisolone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 21-Dehydro Prednisolone, a compound often encountered as a pharmaceutical impurity. While direct research on its biological significance is limited, this document synthesizes available data on related corticosteroids and metabolic pathways to illuminate its potential roles, from a mere synthetic byproduct to a molecule with latent biological activity. We will delve into its chemical identity, potential metabolic fate, hypothesized biological activities, and its critical relevance in the context of pharmaceutical quality control.

Unveiling this compound: A Chemical and Pharmaceutical Perspective

This compound, with the chemical name (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al, is structurally a close relative of the widely used synthetic glucocorticoid, Prednisolone.[1] Its defining feature is the presence of an aldehyde group at the C21 position, in contrast to the hydroxyl group found in Prednisolone. This seemingly minor structural alteration has profound implications for its chemical reactivity and potential biological activity.

From a pharmaceutical standpoint, this compound is primarily recognized as an impurity in Prednisolone preparations.[2][3] Its presence is a critical quality attribute that must be monitored and controlled during the synthesis and storage of Prednisolone-based drug products to ensure their safety and efficacy.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al | [1] |

| Molecular Formula | C21H26O5 | [1] |

| Molecular Weight | 358.43 g/mol | [1] |

| CAS Number | 22420-16-2 | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in Methanol | [1] |

The Metabolic Crossroads: Potential Conversion to Prednisolone

The biological significance of this compound may lie in its potential to be metabolized into its more famous and biologically active counterpart, Prednisolone. This hypothesis is supported by research on a similar compound, 21-dehydrocortisol. Studies have demonstrated the stereospecific enzymatic reduction of 21-dehydrocortisol to cortisol by NADH in the presence of 21-hydroxysteroid dehydrogenase.[4] This enzymatic conversion suggests that a similar pathway could exist for this compound.

If this compound is indeed a substrate for endogenous reductases, it could function as a pro-drug, being converted to the active Prednisolone in vivo. The efficiency of this conversion would be a key determinant of its overall biological effect.

Caption: Potential metabolic reduction of this compound to active Prednisolone.

Experimental Protocol: In Vitro Enzymatic Conversion Assay

To investigate the potential of this compound as a pro-drug, an in vitro enzymatic conversion assay can be performed.

Objective: To determine if this compound can be converted to Prednisolone by liver microsomal enzymes.

Methodology:

-

Prepare Liver Microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat, human) using standard differential centrifugation techniques.

-

Incubation: Incubate this compound (at various concentrations) with the prepared liver microsomes in a reaction buffer containing an NADPH-generating system.

-

Time-Course Analysis: Collect aliquots from the incubation mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: Stop the enzymatic reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Centrifuge to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of both this compound and Prednisolone using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the concentration of Prednisolone formed over time to determine the rate of conversion.

Inherent Biological Activity: A Hypothesis of Attenuated Glucocorticoid Effects

Beyond its potential as a pro-drug, this compound may possess inherent, albeit likely attenuated, glucocorticoid activity. This hypothesis is drawn from studies on 21-dehydrocorticosterone, which, while being an inactive precursor to corticosterone, retains approximately 75% of its parent compound's glucocorticoid activity.[5]

The anti-inflammatory and immunosuppressive effects of glucocorticoids are mediated through their binding to the glucocorticoid receptor (GR), leading to the transactivation and transrepression of target genes. The aldehyde group at C21 in this compound might interact differently with the GR binding pocket compared to the hydroxyl group of Prednisolone, potentially resulting in a lower binding affinity and, consequently, reduced biological potency.

Caption: Hypothesized mechanism of action for this compound via the Glucocorticoid Receptor.

The Double-Edged Sword: Significance as a Pharmaceutical Impurity

For drug development professionals, the primary significance of this compound lies in its status as a process-related impurity in the synthesis of Prednisolone.[2][3] The presence of impurities in active pharmaceutical ingredients (APIs) can have significant implications for drug safety and efficacy.

Key Considerations for Drug Development:

-

Toxicity: The toxicological profile of this compound is largely uncharacterized. Its potential to induce adverse effects, either through its inherent activity or the activity of its metabolites, necessitates thorough toxicological evaluation.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unknown. Differences in its pharmacokinetic profile compared to Prednisolone could lead to altered drug exposure and response.

-

Stability: The aldehyde functionality in this compound may be more reactive than the hydroxyl group in Prednisolone, potentially leading to degradation and the formation of other unknown impurities over time.

Workflow for Impurity Profiling and Control

Caption: A systematic workflow for the management of this compound as an impurity.

Future Directions and Unanswered Questions

The biological significance of this compound remains an open field for investigation. Key research questions that need to be addressed include:

-

What is the precise binding affinity of this compound for the glucocorticoid receptor?

-

What is the rate and extent of its in vivo conversion to Prednisolone in different species, including humans?

-

What is the full toxicological profile of this compound?

-

Does the presence of this compound as an impurity in Prednisolone formulations have any clinically relevant impact on patient outcomes?

Answering these questions will not only enhance our fundamental understanding of this molecule but also contribute to the development of safer and more effective corticosteroid therapies.

Conclusion

While currently viewed primarily as a pharmaceutical impurity, this compound presents an intriguing case for further scientific inquiry. Its structural similarity to Prednisolone, coupled with insights from related corticosteroids, suggests a potential for biological activity, either directly or through metabolic conversion. For researchers, this molecule offers an opportunity to explore the structure-activity relationships of corticosteroids. For drug development professionals, a thorough understanding of its biological significance is paramount for ensuring the quality, safety, and efficacy of Prednisolone-based medicines. The path forward requires a concerted effort of analytical characterization, in vitro and in vivo biological testing, and toxicological evaluation to fully elucidate the role of this enigmatic impurity.

References

-

Allmpus. (n.d.). prednisolone 21-dehydro. Allmpus - Research and Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Orr, J. C., & Monder, C. (1975). The stereospecificity of the enzymic reduction of 21-dehydrocortisol by NADH. Journal of Biological Chemistry, 250(19), 7547–7553. Retrieved from [Link]

-

Veeprho. (n.d.). Prednisolone 21-Dehydro | CAS 22420-16-2. Retrieved from [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. 21-Dehydro-16α-hydroxy Prednisolone | 1188271-73-9 [chemicalbook.com]

- 3. mybiosource.com [mybiosource.com]

- 4. The stereospecificity of the enzymic reduction of 21-dehydrocortisol by NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 21-Dehydrocorticosterone | 20287-97-2 | > 95% [smolecule.com]

21-Dehydro Prednisolone: An In-Depth Technical Guide on a Key Prednisolone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 21-dehydro prednisolone, a significant metabolite of the widely used synthetic glucocorticoid, prednisolone. Moving beyond a surface-level description, this document delves into the nuanced biochemistry, analytical methodologies, and potential pharmacological relevance of this compound. It is designed to be a valuable resource for professionals in pharmacology, drug metabolism, and analytical chemistry, offering insights grounded in scientific literature to facilitate further research and development.

Introduction: The Metabolic Landscape of Prednisolone

Prednisolone, the active metabolite of prednisone, is a cornerstone of anti-inflammatory and immunosuppressive therapies.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. While the interconversion between prednisone and prednisolone, mediated by 11β-hydroxysteroid dehydrogenases (11β-HSD), is well-documented, the broader spectrum of prednisolone's metabolic pathways continues to be an area of active investigation.[2] Prednisone is extensively metabolized, with only a small fraction of the administered dose excreted unchanged.[3] Following its conversion to prednisolone, the molecule undergoes various phase I and phase II metabolic reactions, including hydroxylation, reduction, and conjugation, leading to the formation of at least 20 different metabolites.[3]

Among these, this compound, also known as (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al, emerges as a metabolite of interest.[4] This guide will specifically focus on the formation, analytical characterization, and potential biological implications of this 21-aldehyde derivative of prednisolone.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is fundamental for its study.

| Property | Value | Source |

| Chemical Name | (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al | [4] |

| Molecular Formula | C21H26O5 | [4] |

| Molecular Weight | 358.43 g/mol | [4] |

| CAS Number | 22420-16-2 | [4] |

| Appearance | Off-white solid | [4] |

The Metabolic Pathway: Formation of this compound

The biotransformation of prednisolone to this compound involves the oxidation of the primary alcohol at the C21 position to an aldehyde. While the precise enzymatic machinery responsible for this specific conversion in humans is not definitively established in the readily available literature, strong evidence points towards the involvement of hydroxysteroid dehydrogenases (HSDs) or other oxidoreductases.

An analogous pathway has been described for other corticosteroids. For instance, research has identified a human liver enzyme capable of oxidizing corticosteroids to steroidal-21-oic acids, a process that would necessarily proceed through a 21-aldehyde intermediate.[5] This enzyme demonstrated activity towards various corticosteroids, suggesting a potential role in the metabolism of prednisolone at the C21 position.[5]

The proposed metabolic transformation can be visualized as follows:

Caption: Proposed metabolic conversion of prednisolone to this compound.

Analytical Methodologies for Detection and Quantification

The structural similarity between prednisolone and its metabolites necessitates robust analytical techniques for their separation and identification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the methods of choice for this purpose.

Sample Preparation from Biological Matrices

For the analysis of this compound in biological samples such as urine, a multi-step sample preparation protocol is typically required to remove interfering substances and concentrate the analyte.

Step-by-Step Protocol for Urine Sample Preparation:

-

Enzymatic Hydrolysis: To analyze both free and conjugated metabolites, urine samples are often treated with β-glucuronidase to cleave glucuronide conjugates.[6][7]

-

Liquid-Liquid Extraction (LLE): Following hydrolysis, the sample is subjected to LLE, commonly using an organic solvent like ethyl acetate under alkaline conditions, to extract the steroids.[6][7]

-

Evaporation and Reconstitution: The organic extract is then evaporated to dryness and the residue is reconstituted in a solvent compatible with the chromatographic mobile phase.

Chromatographic Separation and Mass Spectrometric Detection

Liquid Chromatography (LC):

Reverse-phase chromatography is the standard for separating corticosteroids. C18 columns are widely used, and the mobile phase typically consists of a mixture of water, acetonitrile, and/or methanol, sometimes with additives like tetrahydrofuran to improve resolution.[8]

Mass Spectrometry (MS):

Tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for the unequivocal identification and quantification of metabolites in complex biological matrices.[6][7] Specific precursor-to-product ion transitions are monitored for both the analyte of interest and an internal standard to ensure accurate quantification.

Biological Activity and Pharmacological Significance

The biological activity of this compound is an area that warrants further investigation. The conversion of the 21-hydroxyl group to an aldehyde can significantly alter the molecule's interaction with the glucocorticoid receptor (GR) and, consequently, its pharmacological effects.

While direct studies on the glucocorticoid activity of this compound are limited, research on a closely related compound, prednisone 21-aldehyde, has demonstrated antiviral activity. This suggests that the 21-aldehyde moiety may confer novel biological properties distinct from the parent compound.

It is plausible that this compound may act as a modulator of the glucocorticoid response. Its affinity for the GR and its intrinsic activity as an agonist or antagonist remain to be fully elucidated.

The potential for this compound to be further oxidized to a carboxylic acid metabolite, as suggested by studies on other corticosteroids, could represent a pathway for inactivation and excretion.[5]

Caption: Potential biological interactions and fate of this compound.

Future Directions and Conclusion

This compound represents an important, yet not fully characterized, piece of the prednisolone metabolic puzzle. For researchers and drug development professionals, a deeper understanding of this metabolite is crucial for several reasons:

-

Comprehensive Pharmacokinetic Modeling: Accurate pharmacokinetic models of prednisolone must account for all major metabolic pathways, including the formation of this compound.

-

Understanding Inter-individual Variability: The activity of the enzymes responsible for the formation of this metabolite could contribute to the observed inter-individual differences in response to prednisolone therapy.

-

Potential for Novel Drug Design: The unique biological activities of metabolites can sometimes be harnessed for therapeutic benefit. Further investigation into the pharmacological profile of this compound may reveal novel therapeutic applications.

This technical guide has synthesized the current knowledge on this compound, highlighting its chemical nature, metabolic origin, analytical detection, and potential biological significance. It is intended to serve as a foundational resource to stimulate further inquiry into this intriguing metabolite and its role in the broader context of glucocorticoid pharmacology.

References

-

Matabosch, X., Pozo, Ó. J., Pérez-Mañá, C., Farré, M., & Ventura, R. (2015). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. Journal of Mass Spectrometry, 50(11), 1263–1275. [Link]

-

Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2007). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. Journal of Mass Spectrometry, 42(4), 497-511. [Link]

-

Martin, K. O., & Monder, C. (1976). Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme. Biochemistry, 15(3), 576–582. [Link]

- Smythe, C., & Haywood, A. (2005). Screening for Corticosteroids in Urine with on-line Extraction and LC-MSMS Detection. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances in Doping Analysis (13). Sport und Buch Strauß.

- Fehér, T., Koref, O., Tankó, A., Bodrogi, L., & Poteczin, E. (1975). Metabolism of a prednisolone compound in human under normal and pathological conditions. Arzneimittel-Forschung, 25(8), 1314–1317.

-

Falhammar, H., Frisén, L., Norrby, M., Hirschberg, A. L., Al-Tawq, F., & Nordenström, A. (2019). Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency. Endocrine Connections, 8(1), 1–10. [Link]

-

Matabosch, X., Pozo, O. J., Pérez-Mañá, C., Farré, M., & Ventura, R. (2015). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. UPF e-Repositori. [Link]

-

Costa, S., Zappaterra, F., Summa, D., Fantin, G., & Guerrini, A. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(11), 2592. [Link]

-

SynThink Research Chemicals. (n.d.). 21-Dehydro-16α-hydroxy Prednisone. Retrieved from [Link]

-

PharmGKB. (n.d.). Prednisone and Prednisolone Pathway, Pharmacokinetics. Retrieved from [Link]

-

Allmpus. (n.d.). prednisolone 21-dehydro. Retrieved from [Link]

-

Netherlands Metabolomics Centre. (2011, January 20). Prednisolone induced metabolite profiles in human and mouse: Cross-species translation and cross-omics integration. Retrieved from [Link]

-

Costa, S., Zappaterra, F., Summa, D., Fantin, G., & Guerrini, A. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(11), 2592. [Link]

-

ResearchGate. (n.d.). Synthesis of prednisolone starting from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione. Retrieved from [Link]

-

GPnotebook. (2023, October 3). Potencies of different steroids. Retrieved from [Link]

-

PubChem. (n.d.). Prednisolone. Retrieved from [Link]

-

Nicolaides, N. C., Galata, Z., & Chrousos, G. P. (2010). Chronopharmacology of Glucocorticoids. Neuroimmunomodulation, 17(3), 177–182. [Link]

-

Hodgens, A., & Sharman, T. (2023). Prednisone. In StatPearls. StatPearls Publishing. [Link]

-

Caimari, F., & Poppas, A. (2018). Glucocorticoid Therapy and Adrenal Suppression. In K. R. Feingold, B. Anawalt, A. Boyce, et al. (Eds.), Endotext. MDText.com, Inc. [Link]

-

Parr, M. K., Zorio, M., Geyer, H., Schänzer, W., & Bureik, M. (2021). Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase. Frontiers in Endocrinology, 12, 680654. [Link]

-

South & West Devon Formulary and Referral. (n.d.). 6.3.2 Glucocorticoid therapy. Retrieved from [Link]

-

Parr, M. K., Zorio, M., Geyer, H., Schänzer, W., & Bureik, M. (2021). Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase. Frontiers in Endocrinology, 12, 680654. [Link]

Sources

- 1. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chronopharmacology of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. allmpus.com [allmpus.com]

- 5. Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dshs-koeln.de [dshs-koeln.de]

The Obscure Genesis of a Corticosteroid Intermediate: An In-depth Technical Guide to 21-Dehydro Prednisolone

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Historical Scarcity

The history of 21-Dehydro Prednisolone, also known as Prednisolone-21-aldehyde, is not one of celebrated breakthroughs but rather of quiet emergence within the broader, intense period of corticosteroid research and development. Unlike its famous parent compound, prednisolone, direct historical records detailing the specific discovery of this compound are scarce. Its existence is primarily documented in chemical literature as a key intermediate, a byproduct of synthesis, or a reference impurity in the manufacturing of other corticosteroid derivatives. This guide, therefore, constructs a logical narrative of its likely discovery and historical context based on the available scientific and patent literature, focusing on the chemical modifications of prednisolone at the C21 position.

Section 1: The Dawn of Synthetic Corticosteroids and the Quest for Enhanced Potency

The mid-20th century witnessed a revolution in the treatment of inflammatory diseases with the discovery and clinical application of cortisone. The pioneering work of Philip Hench, Edward Kendall, and Tadeus Reichstein, which earned them the Nobel Prize in Physiology or Medicine in 1950, opened the floodgates for steroid research. The first clinical use of cortisone in 1948 marked a significant milestone.[1] However, the therapeutic use of cortisone and hydrocortisone was hampered by significant side effects, including mineralocorticoid activity leading to salt and water retention.

This led to a fervent search for synthetic analogues with improved anti-inflammatory potency and a more favorable side-effect profile. Between 1954 and 1958, a number of synthetic steroids were introduced, including prednisolone, a dehydrogenated analog of hydrocortisone. Prednisolone exhibited a four- to five-fold increase in anti-inflammatory activity over its parent compound without a corresponding increase in salt-retaining properties.

Section 2: The Emergence of this compound: A Tale of Chemical Transformation

The discovery and development of this compound are intrinsically linked to the chemical manipulation of the C21 hydroxyl group of prednisolone. This primary alcohol group was a prime target for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic properties of the steroid. Esterification at the C21 position, for instance, was a common strategy to create prodrugs with altered solubility and duration of action.

It is within this context of extensive chemical exploration that this compound likely first emerged. The oxidation of the 21-hydroxyl group of prednisolone to an aldehyde functionality would have been a logical and feasible chemical transformation for chemists of that era.

The Chemistry of Formation: Oxidation at C21

The synthesis of this compound involves the selective oxidation of the primary alcohol at the C21 position of the prednisolone molecule. While specific historical first-synthesis records are elusive, the chemical principles are well-established. Various oxidizing agents can achieve this transformation.

Experimental Protocol: A Plausible Retro-Synthetic Approach for this compound

The following protocol outlines a generalized, plausible method for the synthesis of this compound based on common organic chemistry transformations of corticosteroids.

-

Starting Material: Prednisolone (11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione).

-

Protection of Secondary Hydroxyl Groups (Optional but often necessary for selectivity): The 11β-hydroxyl group could be protected using a suitable protecting group to prevent its oxidation.

-

Oxidation Reaction:

-

A solution of the protected or unprotected prednisolone is dissolved in a suitable organic solvent (e.g., dichloromethane, acetone).

-

A mild and selective oxidizing agent is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). Examples of suitable reagents include:

-

Pyridinium chlorochromate (PCC)

-

Dess-Martin periodinane

-

Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine).

-

-

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched and washed with appropriate aqueous solutions to remove the oxidizing agent and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to isolate the this compound.

-

-

Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions to yield the final product.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Diagram: Synthesis Pathway of this compound

Caption: Generalized synthesis pathway of this compound from Prednisolone.

Section 3: Physicochemical Properties and Characterization

This compound, with the chemical formula C₂₁H₂₆O₅ and a molecular weight of 358.43 g/mol , is a derivative of prednisolone where the hydroxyl group at the 21st carbon position is oxidized to an aldehyde. This structural modification significantly alters its chemical properties compared to the parent compound.

| Property | This compound | Prednisolone |

| IUPAC Name | (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al | (11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione |

| Molecular Formula | C₂₁H₂₆O₅ | C₂₁H₂₈O₅ |

| Molecular Weight | 358.43 g/mol | 360.44 g/mol |

| Functional Group at C21 | Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) |

| CAS Number | 22420-16-2 | 50-24-8 |

Section 4: Pharmacological Profile and Biological Significance: An Area of Limited Exploration

The pharmacological activity of this compound has not been extensively studied or documented in publicly available literature. Its primary role appears to be that of a chemical intermediate in the synthesis of other corticosteroid derivatives or as a metabolic byproduct.

The high reactivity of the aldehyde group at the C21 position likely makes it a transient species in biological systems, readily undergoing further oxidation to the corresponding carboxylic acid (prednisolonic acid) or reduction back to the alcohol (prednisolone). This inherent instability may have precluded its development as a standalone therapeutic agent.

However, the potential for C21-oxidized corticosteroids to possess unique biological activities cannot be entirely dismissed. Further research would be necessary to fully elucidate the pharmacological profile of this compound and its potential interactions with glucocorticoid and mineralocorticoid receptors.

Diagram: Potential Metabolic Fates of this compound

Sources

Spectroscopic Characterization of 21-Dehydro Prednisolone: A Predictive and Methodological Guide

Abstract

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 21-Dehydro Prednisolone, a significant variant of the corticosteroid Prednisolone. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document leverages established data from the parent compound, Prednisolone, and foundational principles of spectroscopic interpretation to forecast the spectral characteristics of this compound. It serves as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of corticosteroid analogues. The guide also outlines robust, field-proven methodologies for acquiring and interpreting NMR and MS data, ensuring a self-validating framework for experimental work.

Introduction: The Significance of this compound

This compound, with the chemical name (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-al, is a derivative of Prednisolone distinguished by the oxidation of the C21 hydroxyl group to an aldehyde.[1][2][3] This structural modification significantly alters the molecule's chemical reactivity and potential biological activity, making its unambiguous characterization a critical step in both synthetic chemistry and pharmaceutical development. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for confirming the molecular structure and purity of such compounds.[4] This guide provides an in-depth, predictive exploration of the key spectroscopic features that are expected to define this compound.

Molecular Profile:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis